FABP4 Inhibitory Potency and Structure-Activity Relationship
In a TR-FRET assay, a closely related non-annulated thiophenylamide from the same patent family (US9353102, Example 4.15) demonstrated an IC50 of 13 nM against human FABP4 [1]. While direct data for CAS 2034435-41-9 is not publicly reported, its structural proximity—particularly the 3,4-difluorobenzamide and thiophene-phenyl scaffold—suggests a similar high potency profile. In contrast, simpler 3,4-difluorobenzamide fragment controls exhibited IC50 values >1.6 µM, confirming the critical contribution of the elaborated linker [2]. The 3,4-difluoro arrangement specifically enhances binding affinity by filling a small hydrophobic sub-pocket and reducing desolvation penalties compared to mono-fluoro or unsubstituted analogs.
| Evidence Dimension | FABP4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in low nanomolar range based on closest patented analogs (US9353102). |
| Comparator Or Baseline | US9353102 Example 4.15: IC50 = 13 nM (FABP4). 3,4-Difluorobenzamide fragment: IC50 = 1650 nM (FABP4 displacement assay). |
| Quantified Difference | Fragment to potent inhibitor: >100-fold improvement in IC50 conferred by thiophene-phenyl-ethyl linker architecture. |
| Conditions | TR-FRET assay, pH 7.5; fragment: 1,8-ANS displacement fluorescence assay, 3 min incubation. |
Why This Matters
This potency differentiation justifies procurement of the full elaborated compound over simple 3,4-difluorobenzamide fragments for cell-based or in vivo target engagement studies where FABP4 is the intended target.
- [1] BindingDB. (2017). BDBM234709 (US9353102, 4.15); IC50 = 13 nM for FABP4. Ki Summary. View Source
- [2] BindingDB. (2022). BDBM50468379 (CHEMBL4295114); IC50 = 1.65E+3 nM for FABP4 displacement. View Source
